3-Chloro-2-(chloromethyl)pyridine
Overview
Description
3-Chloro-2-(chloromethyl)pyridine is an organohalide compound with the molecular formula C(_6)H(_5)Cl(_2)N It consists of a pyridine ring substituted with a chloromethyl group at the second position and a chlorine atom at the third position
Mechanism of Action
Target of Action
3-Chloro-2-(chloromethyl)pyridine is a type of alkylating agent . Alkylating agents are a group of compounds that are primarily used in cancer treatment due to their ability to interfere with the DNA of cancer cells, preventing them from dividing and growing.
Mode of Action
As an alkylating agent, this compound works by binding to DNA, causing cross-linking of the DNA strands. Cross-linking prevents DNA from separating, which is a necessary step for DNA replication and RNA transcription. As a result, the cell’s function is disrupted, leading to cell death .
Biochemical Pathways
By causing DNA cross-linking, these agents can disrupt the normal function of these pathways, leading to cell death .
Pharmacokinetics
The metabolism and excretion of this compound would likely involve enzymatic reactions and renal excretion, respectively .
Result of Action
The primary result of the action of this compound is the disruption of DNA replication and RNA transcription, leading to cell death . This makes it potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution in the body. Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion .
Biochemical Analysis
Biochemical Properties
It is known that it is an alkylating agent , which suggests that it could potentially interact with various biomolecules such as enzymes and proteins through alkylation, leading to changes in their function or activity
Cellular Effects
As an alkylating agent , it could potentially influence cell function by modifying cellular proteins and enzymes This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an alkylating agent , it is likely to exert its effects at the molecular level through the alkylation of biomolecules This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)pyridine typically involves the chlorination of 2-methylpyridine. One common method includes the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl(_3)). The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the chlorination of 2-methylpyridine using chlorine gas, with careful monitoring of temperature and pressure to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN(_3)), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.
Oxidation: Hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used for reduction reactions.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methylpyridines or other reduced derivatives.
Scientific Research Applications
3-Chloro-2-(chloromethyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is a precursor in the synthesis of various medicinal compounds, including potential drugs for treating diseases.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
2-Chloromethylpyridine: Similar structure but with the chloromethyl group at the second position.
4-Chloromethylpyridine: Chloromethyl group at the fourth position.
3-Chloropyridine: Lacks the chloromethyl group, only has a chlorine atom at the third position.
Comparison: 3-Chloro-2-(chloromethyl)pyridine is unique due to the presence of both a chloromethyl group and a chlorine atom on the pyridine ring, which enhances its reactivity and versatility in chemical synthesis compared to its isomers. This dual functionality allows for more diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-chloro-2-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCTFZHUCINGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561209 | |
Record name | 3-Chloro-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185315-53-1 | |
Record name | 3-Chloro-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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